molecular formula C6H3BrF2O B1270799 2-Bromo-4,6-difluorophenol CAS No. 98130-56-4

2-Bromo-4,6-difluorophenol

Cat. No.: B1270799
CAS No.: 98130-56-4
M. Wt: 208.99 g/mol
InChI Key: YDRZYJATKMBSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-difluorophenol is an organic compound with the molecular formula C6H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is typically found as a colorless to light yellow liquid .

Scientific Research Applications

2-Bromo-4,6-difluorophenol has several applications in scientific research:

Safety and Hazards

2-Bromo-4,6-difluorophenol is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Target of Action

It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

The exact mode of action of 2-Bromo-4,6-difluorophenol is not clearly established. It’s possible that the compound interacts with its targets through a mechanism involving the bromine and fluorine atoms, which are known to be highly reactive. These atoms could potentially form bonds with target molecules, altering their structure and function .

Biochemical Pathways

For instance, it might disrupt signal transduction pathways, enzymatic reactions, or membrane integrity .

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Exposure to the compound is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may induce inflammatory responses or disrupt normal cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and potential toxicity could be influenced by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,6-difluorophenol can be achieved through the bromination of 4,6-difluorophenol. The reaction typically involves the following steps :

    Reaction with Bromine: 4,6-difluorophenol is reacted with bromine in an organic solvent at a low temperature.

    Filtration: The reaction mixture is filtered to remove any precipitate.

    Washing and Drying: The precipitate is washed and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped with advanced filtration and drying equipment to handle large quantities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like 2-amino-4,6-difluorophenol.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

2-bromo-4,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRZYJATKMBSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371252
Record name 2-Bromo-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98130-56-4
Record name 2-Bromo-4,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98130-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,6-difluorophenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-difluorophenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,6-difluorophenol
Reactant of Route 4
2-Bromo-4,6-difluorophenol
Reactant of Route 5
2-Bromo-4,6-difluorophenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,6-difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.